molecular formula C20H15ClN4O4S B11285759 3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11285759
M. Wt: 442.9 g/mol
InChI Key: LSPXRXIGSXWFSD-UHFFFAOYSA-N
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Description

3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran ring, a triazole ring, and a benzoic acid moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps, including the formation of the benzofuran and triazole rings, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes or receptors that interact with its functional groups.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid exerts its effects likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-[({[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C20H15ClN4O4S

Molecular Weight

442.9 g/mol

IUPAC Name

3-[[2-[[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H15ClN4O4S/c1-25-18(16-9-12-7-13(21)5-6-15(12)29-16)23-24-20(25)30-10-17(26)22-14-4-2-3-11(8-14)19(27)28/h2-9H,10H2,1H3,(H,22,26)(H,27,28)

InChI Key

LSPXRXIGSXWFSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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